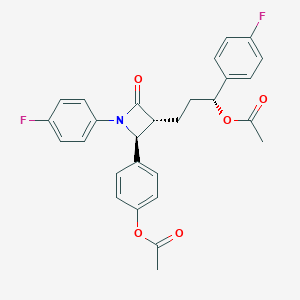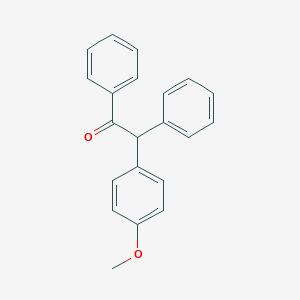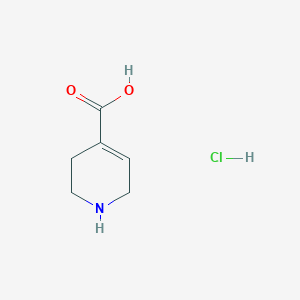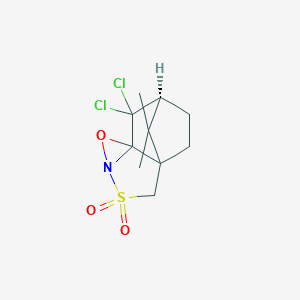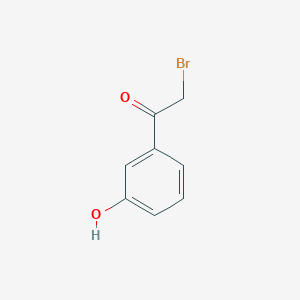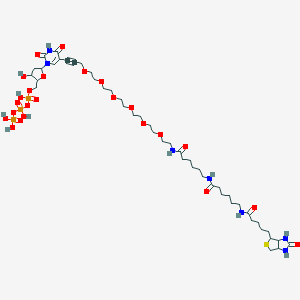
Biotin-36-dutp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-36-dUTP is a modified nucleotide used in scientific research for various applications. It is a biotinylated deoxyuridine triphosphate that can be incorporated into DNA during polymerase chain reaction (PCR) amplification. This modification allows for the detection and purification of the DNA product using streptavidin-coated beads or plates.
Mécanisme D'action
Biotin-36-dUTP is incorporated into DNA during Biotin-36-dutp amplification by the DNA polymerase enzyme. The biotin moiety allows for the detection and purification of the DNA product using streptavidin-coated beads or plates. The streptavidin-biotin interaction is one of the strongest non-covalent interactions in nature, making it an ideal method for DNA purification.
Effets Biochimiques Et Physiologiques
Biotin-36-dUTP does not have any known biochemical or physiological effects. It is a modified nucleotide designed for use in scientific research and is not intended for use as a drug or therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The use of biotin-36-dUTP in Biotin-36-dutp amplification offers several advantages over traditional Biotin-36-dutp methods. It allows for the detection and purification of the DNA product using streptavidin-coated beads or plates, which is a fast and efficient method. It also allows for the detection of rare alleles in Biotin-36-dutp products by allele-specific Biotin-36-dutp. However, the use of biotin-36-dUTP can also have limitations. It can interfere with the amplification of certain DNA sequences and can also lead to non-specific binding of streptavidin to the DNA product.
Orientations Futures
There are several future directions for the use of biotin-36-dUTP in scientific research. One potential application is in the detection of DNA methylation. Methylation of cytosine residues in DNA is an important epigenetic modification that plays a role in gene regulation. Biotin-36-dUTP could be used to label methylated DNA for detection and purification. Another potential application is in the detection of DNA damage. Biotin-36-dUTP could be used to label DNA for detection by comet assay or other methods. Finally, biotin-36-dUTP could be used in the development of new Biotin-36-dutp-based assays for the detection of infectious agents or genetic diseases.
Méthodes De Synthèse
Biotin-36-dUTP is synthesized by the reaction of biotin-N-hydroxysuccinimide ester with 5'-amino-dUTP in the presence of triethylamine. The resulting biotinylated dUTP is then purified by HPLC and characterized by NMR and mass spectrometry.
Applications De Recherche Scientifique
Biotin-36-dUTP is commonly used in molecular biology research for a variety of applications. It can be used for labeling DNA probes for in situ hybridization, detection of DNA damage by comet assay, and for the detection of DNA methylation. It can also be used for the detection of rare alleles in Biotin-36-dutp products by allele-specific Biotin-36-dutp.
Propriétés
Numéro CAS |
145396-04-9 |
|---|---|
Nom du produit |
Biotin-36-dutp |
Formule moléculaire |
C46H78N7O24P3S |
Poids moléculaire |
1238.1 g/mol |
Nom IUPAC |
[[5-[2,4-dioxo-5-[3-[2-[2-[2-[2-[2-[2-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-ynyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C46H78N7O24P3S/c54-36-30-42(75-37(36)32-74-79(64,65)77-80(66,67)76-78(61,62)63)53-31-34(44(58)52-46(53)60)10-9-18-68-20-22-70-24-26-72-28-29-73-27-25-71-23-21-69-19-17-49-41(57)13-4-2-8-15-47-39(55)12-3-1-7-16-48-40(56)14-6-5-11-38-43-35(33-81-38)50-45(59)51-43/h31,35-38,42-43,54H,1-8,11-30,32-33H2,(H,47,55)(H,48,56)(H,49,57)(H,64,65)(H,66,67)(H2,50,51,59)(H,52,58,60)(H2,61,62,63) |
Clé InChI |
XCTWELOHSVXDPX-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonymes |
biotin-36-dUTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



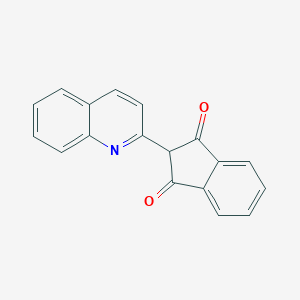
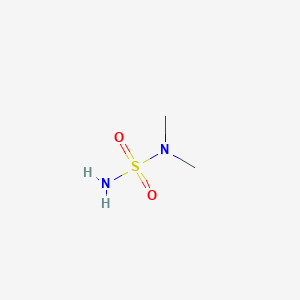
![methyl 8-hydroxy-6-(hydroxymethyl)-9-oxo-1aH-oxireno[2,3-a]xanthene-9b-carboxylate](/img/structure/B133957.png)
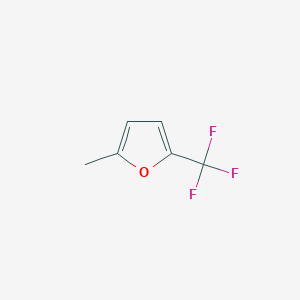
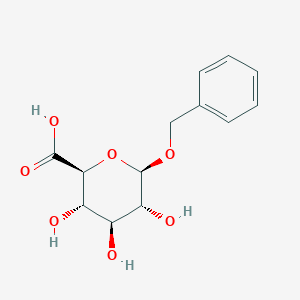
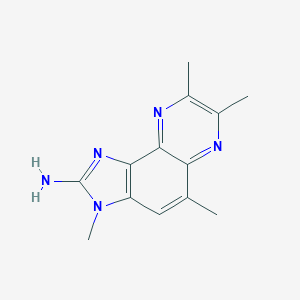
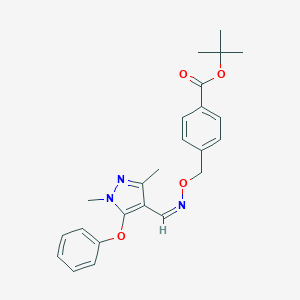
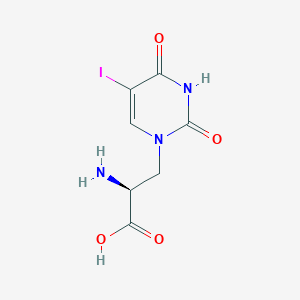
![[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B133976.png)
